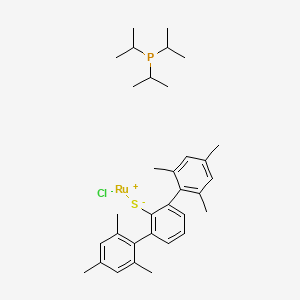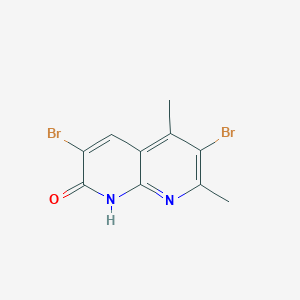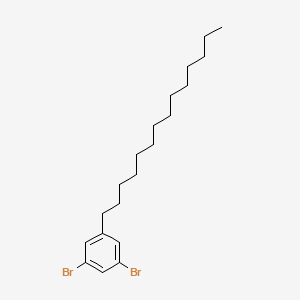
1,3-Dibromo-5-tetradecylbenzene
Overview
Description
1,3-Dibromo-5-tetradecylbenzene: is an organic compound with the molecular formula C20H32Br2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a tetradecyl group is attached at the 5 position. This compound is primarily used in organic synthesis and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-tetradecylbenzene can be synthesized through the bromination of 5-tetradecylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 3 positions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-5-tetradecylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.
Major Products:
Substitution: Formation of 1,3-dihydroxy-5-tetradecylbenzene or 1,3-diamino-5-tetradecylbenzene.
Oxidation: Formation of 1,3-dibromo-5-tetradecylquinone.
Reduction: Formation of 5-tetradecylbenzene.
Scientific Research Applications
1,3-Dibromo-5-tetradecylbenzene has several applications in scientific research:
Material Science: Used as a building block for the synthesis of advanced materials such as liquid crystals and polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of specialty chemicals and as a precursor for the synthesis of functionalized materials
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-tetradecylbenzene involves its interaction with molecular targets through its bromine atoms and tetradecyl chain. The bromine atoms can participate in electrophilic substitution reactions, while the tetradecyl chain provides hydrophobic interactions with biological membranes or other hydrophobic environments. These interactions can lead to changes in the structure and function of target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1,3-Dibromo-5-pentadecylbenzene: Similar structure with a pentadecyl group instead of a tetradecyl group.
1,3-Dibromo-5-hexadecylbenzene: Similar structure with a hexadecyl group instead of a tetradecyl group.
1,3-Dibromo-5-octadecylbenzene: Similar structure with an octadecyl group instead of a tetradecyl group
Uniqueness: 1,3-Dibromo-5-tetradecylbenzene is unique due to its specific tetradecyl chain length, which imparts distinct physical and chemical properties. This specific chain length can influence the compound’s solubility, melting point, and reactivity, making it suitable for particular applications in material science and organic synthesis .
Properties
IUPAC Name |
1,3-dibromo-5-tetradecylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32Br2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-19(21)17-20(22)16-18/h15-17H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEYQDRVVZEMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157761-91-6 | |
| Record name | 1,3-Dibromo-5-tetradecylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,3-dibromo-5-tetradecylbenzene utilized in the synthesis of high-spin polymers?
A1: this compound serves as a crucial building block in the synthesis of high-spin polymers. Researchers employed a palladium-catalyzed coupling reaction to connect this compound with tris(4-boronic acid-2-hexyloxyphenyl)amine. [] This reaction creates a network of interconnected aromatic rings, forming the backbone of the polymer. The resulting polymer is then doped, a process that generates unpaired electrons within the polymer structure. These unpaired electrons, when positioned in close proximity due to the polymer's architecture, can interact magnetically, leading to the fascinating high-spin properties observed. []
Q2: What specific role does the tetradecyl side chain in this compound play in these high-spin polymers?
A2: The tetradecyl side chain in this compound plays a significant role in influencing the properties of the final high-spin polymer. While not directly involved in the magnetic interactions, this long alkyl chain impacts the polymer's solubility and processability. [] The presence of these bulky side chains hinders dense packing of the polymer chains, allowing for greater penetration of dopant molecules. This enhanced doping efficiency is crucial for achieving higher spin states within the material. Researchers have explored variations in the aryl core/alkyl side chain ratio to fine-tune the polymer's properties, highlighting the importance of this structural element. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1436129.png)
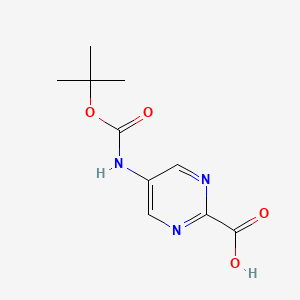
![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)
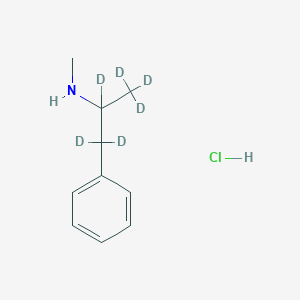
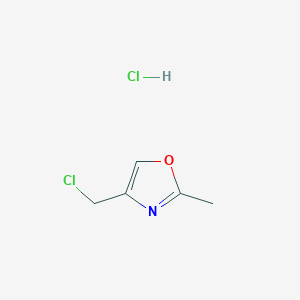
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)
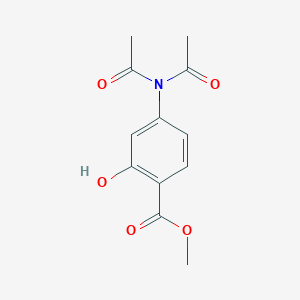
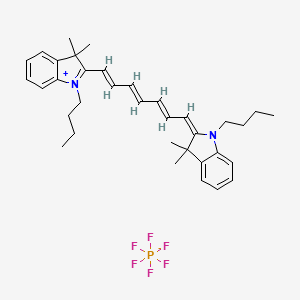
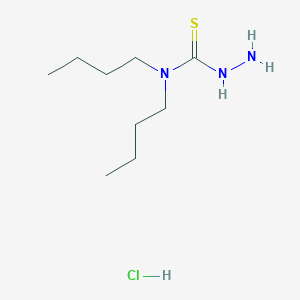
![methyl (4R,5E,6R)-4-[2-[[(2S,3R,4R,5S,6R)-6-[[(3S,3aR,6R,6aS)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1436149.png)
![4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1436150.png)
